molecular formula C24H15Br2F2N3O3S B4289338 ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B4289338
M. Wt: 623.3 g/mol
InChI Key: XIUJCAPJYYATRR-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, fluoro, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aromatic aldehydes with amines to form Schiff bases.

    Cyclization Reactions: Formation of the thiazolo[3,2-a]pyridine ring system through intramolecular cyclization.

    Substitution Reactions: Introduction of bromo and fluoro substituents on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.

    Reduction: Reduction of cyano groups to amines using reducing agents.

    Substitution: Halogen exchange reactions where bromo groups are replaced with other halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Ethyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-amino-2-(5-bromo-2-fluorobenzylidene)-7-(5-bromo-2-fluorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-2-(5-chloro-2-fluorobenzylidene)-7-(5-chloro-2-fluorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: Similar structure but with chloro substituents instead of bromo.

    Ethyl 5-amino-2-(5-bromo-2-chlorobenzylidene)-7-(5-bromo-2-chlorophenyl)-8-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate: Similar structure but with mixed halogen substituents.

The uniqueness of ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-5-amino-7-(5-bromo-2-fluorophenyl)-2-[(5-bromo-2-fluorophenyl)methylidene]-8-cyano-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br2F2N3O3S/c1-2-34-24(33)20-19(14-9-13(26)4-6-17(14)28)15(10-29)23-31(21(20)30)22(32)18(35-23)8-11-7-12(25)3-5-16(11)27/h3-9,19H,2,30H2,1H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJCAPJYYATRR-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)SC(=CC4=C(C=CC(=C4)Br)F)C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=C(C=CC(=C3)Br)F)C#N)S/C(=C\C4=C(C=CC(=C4)Br)F)/C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br2F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2Z)-5-AMINO-7-(5-BROMO-2-FLUOROPHENYL)-2-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]-8-CYANO-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

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